Cas no 26472-00-4 (Methylcyclopentadiene dimer)
Methylcyclopentadiene dimer Chemical and Physical Properties
Names and Identifiers
-
- Methylcyclopentadiene dimer
- Methylcyclopentadiene Dimer (MCPD Dimer)
- DIMETHYLDICYCLOPENTADIENE
- Methyl1-1,3-cyclopentadiene
- METHYLCYCLOPENTADIENE
- Methylcyclopentadiene DiMer (stabilized with TBC)
- METHYLCYCLOPENTADIENE DIMERS
- Methylcyclopentadiene dimmer
- methylcyclopentadionedimer
- N-Methylcyclopentadiene Dimer
- 3a,4,7,7a-tetrahydrodimethyl-4,7-methano-1h-indene
- 3a,4,7,7a-tetrahydrodimethyl-4,7-methanoindene
- bis(methylcyclopentadiene)
- 3a,4,7,7a-tetrahydrodimethyl-7-methano-1h-indene
- 3a,4,7,7a-tetrahydrodimethyl-7-methanoindene
- 4,7-Methano-1H-indene,3a,4,7,7a-tetrahydrodimethyl-
- 7-Methano-1H-indene,3a,4,7,7a-tetrahydrodimethyl-4
- METHYLCYCLOPENTADIENEDIMER
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4.9-dimethyl
- E80411
- 2,5-Dimethyldicyclopentadiene
- DSSTox_GSID_27902
- methyl cyclopentadiene dimer
- DTXSID40274243
- 4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene
- NCGC00259407-01
- DSSTox_RID_78607
- CHEMBL1896391
- Tox21_303496
- AKOS026675478
- Methylcyclopentadiene dimer, mixed isomers
- PS-4167
- NCGC00257508-01
- CAS-26472-00-4
- Tox21_201858
- DSSTox_CID_7902
- 7570-08-3
- 26472-00-4
- NS00005145
- NCGC00164053-02
- 4,9-dimethyltricyclo[5.2.1.0^{2,6}]deca-3,8-diene
- Bis(methylcyclopentadiene); Dimethyldicyclopentadiene
- NCGC00164053-01
-
- MDL: MFCD00082297
- Inchi: 1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3/t9-,10-,11?,12?/m1/s1
- InChI Key: IYQYZZHQSZMZIG-QYNFOATHSA-N
- SMILES: C12C=C(C)CC1[C@@]1([H])C[C@]2([H])C(=C1)C
Computed Properties
- Exact Mass: 160.12500
- Monoisotopic Mass: 160.125201
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.941 g/mL at 25 °C(lit.)
- Melting Point: −51 °C (lit.)
- Boiling Point: 200 °C(lit.)
- Flash Point: Fahrenheit: 87.8 ° f
Celsius: 31 ° c - Refractive Index: n20/D 1.498(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 3.16480
- Solubility: Soluble in alcohol, ether and benzene, insoluble in water.
- Vapor Pressure: ~7.5 mmHg ( 47.8 °C)
Methylcyclopentadiene dimer Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H226,H340,H350,H410
- Warning Statement: P201,P273,P308+P313,P501
- Hazardous Material transportation number:UN 3295 3/PG 3
- WGK Germany:3
- Hazard Category Code: 45-46-10-50/53
- Safety Instruction: S53-S45
- RTECS:PC1075000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Explosive Limit:~10%
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- Storage Condition:在储存过程中颜色可能变暗
Methylcyclopentadiene dimer Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17596-500ml |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104505-2.5L |
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Methylcyclopentadiene dimer Suppliers
Methylcyclopentadiene dimer Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Methylcyclopentadiene dimer
Methylcyclopentadiene Dimer: A Comprehensive Overview of Its Chemistry, Applications, and Recent Research Developments
Methylcyclopentadiene dimer, with the CAS number 26472-00-4, is a significant compound in the field of organic chemistry and materials science. This dimerized form of methylcyclopentadiene exhibits unique structural and chemical properties that make it a valuable intermediate in various industrial and research applications. The compound's molecular structure, derived from the dimerization of methylcyclopentadiene, contributes to its versatility and reactivity, which are extensively explored in contemporary chemical research.
The synthesis of methylcyclopentadiene dimer involves a series of well-defined chemical reactions that highlight its importance in synthetic chemistry. The process typically begins with the dehydrogenation of cyclopentane derivatives, followed by the introduction of methyl groups to form methylcyclopentadiene. The subsequent dimerization reaction, often catalyzed by transition metals such as palladium or nickel, yields the desired dimers with high selectivity and yield. This synthetic route underscores the compound's role as a building block in more complex molecular architectures.
One of the most compelling aspects of methylcyclopentadiene dimer is its utility in catalysis. The compound's ability to act as a ligand in transition metal complexes has been widely studied for its potential in enhancing catalytic efficiency in various reactions. Recent research has demonstrated its effectiveness in cross-coupling reactions, hydrogenation processes, and polymerization reactions. These findings not only highlight the compound's industrial relevance but also open new avenues for its application in green chemistry initiatives.
Moreover, methylcyclopentadiene dimer has garnered attention for its role in materials science. Its unique structural properties make it an excellent candidate for developing novel polymers and coatings. Researchers have explored its incorporation into polymer matrices to enhance mechanical strength and thermal stability. Additionally, the compound's ability to form stable complexes with metals has led to innovative applications in magnetic materials and sensors. These developments underscore the compound's potential beyond traditional organic synthesis applications.
In recent years, significant advancements have been made in understanding the electronic properties of methylcyclopentadiene dimer. Studies have revealed its potential as a precursor for organic semiconductors due to its conjugated π-system and tunable energy levels. This has sparked interest in its application in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable films with high charge transport properties makes it an attractive candidate for next-generation electronic materials.
The pharmaceutical industry has also shown interest in methylcyclopentadiene dimer due to its potential as a scaffold for drug discovery. Its rigid cycloalkane backbone and diverse functional groups provide a versatile platform for designing novel bioactive molecules. Recent computational studies have identified several derivatives of this compound that exhibit promising biological activity against various targets. These findings highlight the compound's potential as a lead compound in medicinal chemistry research.
Environmental considerations have further driven research into methylcyclopentadiene dimer's applications. Its stability under various conditions makes it an ideal candidate for use in sustainable chemistry practices. Researchers have explored its role in developing biodegradable polymers and environmentally friendly coatings. Additionally, its compatibility with green solvents has been investigated, paving the way for more eco-conscious synthetic methodologies.
The future prospects of methylcyclopentadiene dimer are promising, with ongoing research aiming to uncover new applications and improve existing ones. Advances in computational chemistry and synthetic methodologies are expected to further enhance our understanding of this compound's properties and potential uses. As the demand for innovative materials and sustainable chemical solutions grows, methylcyclopentadiene dimer is poised to play a crucial role in shaping the future of chemistry.
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